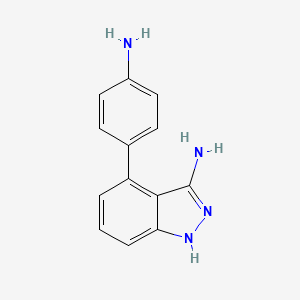

4-(4-aminophenyl)-1H-indazol-3-amine

Vue d'ensemble

Description

La 4-(4-aminophényl)-1H-indazol-3yl-amine est un composé organique qui présente un noyau d’indazole substitué par un groupe aminophényle

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 4-(4-aminophényl)-1H-indazol-3yl-amine implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante commence par la nitration de la 4-nitroacétophénone, suivie d’une réduction pour obtenir des dérivés 4-aminophényle. La réaction de cyclisation est ensuite catalysée par des acides pour former le cycle indazole .

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l’utilisation de réacteurs à flux continu et le criblage à haut débit pour identifier les catalyseurs et les conditions réactionnelles les plus efficaces .

Analyse Des Réactions Chimiques

Types de réactions : La 4-(4-aminophényl)-1H-indazol-3yl-amine subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des dérivés de la quinone.

Réduction : Les réactions de réduction peuvent convertir les groupes nitro en amines.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle aromatique.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Hydrogénation utilisant du palladium sur charbon (Pd/C) ou réduction avec du fer en milieu acide.

Substitution : Halogénation utilisant du brome ou chloration avec du gaz chlore.

Principaux produits formés :

Oxydation : Dérivés de la quinone.

Réduction : Dérivés aminophényle.

Substitution : Composés d’indazole halogénés.

4. Applications de la recherche scientifique

La 4-(4-aminophényl)-1H-indazol-3yl-amine a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisée comme bloc de construction en synthèse organique et comme ligand en chimie de coordination.

Biologie : Investigée pour son potentiel d’inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.

Médecine : Explorée pour ses applications thérapeutiques potentielles, y compris les activités anticancéreuses et antimicrobiennes.

Industrie : Utilisée dans le développement de matériaux avancés, tels que les polymères et les colorants.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(4-aminophenyl)-1H-indazol-3-amine has been investigated for its potential therapeutic applications, particularly in the following areas:

- Anticancer Activity : Research indicates that this compound may act as an enzyme inhibitor in cancer treatment. It interacts effectively with enzymes involved in cancer progression, potentially inhibiting their activity and thus slowing tumor growth. For instance, studies have shown that related indazole derivatives exhibit potent activity against various cancer cell lines, suggesting a promising avenue for drug development .

- Antimicrobial Properties : The compound is also being explored for its antimicrobial activities, making it a candidate for developing new antibiotics or antifungal agents. Its structural features allow it to bind with biological macromolecules, enhancing its effectiveness against pathogens .

Biochemistry

In biochemistry, this compound has been utilized to study:

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it a valuable tool for understanding enzyme-substrate interactions and signaling pathways in cellular biology. This research can lead to insights into disease mechanisms and the development of targeted therapies .

- Cellular Signaling Pathways : Researchers have employed this compound to investigate the impact of drugs on cellular signaling pathways, which are crucial for maintaining cellular functions and responses to external stimuli .

Materials Science

In the industrial sector, this compound is being explored for its potential in developing advanced materials:

- Polymers and Dyes : The compound's unique chemical properties make it suitable for use in synthesizing polymers and dyes, contributing to advancements in material science .

Case Study 1: Anticancer Research

A notable study investigated the effects of indazole derivatives on colon cancer cell lines. The findings revealed that compounds similar to this compound exhibited significant antiproliferative activity, with IC50 values in the nanomolar range. This study underscores the potential of indazole derivatives as novel therapeutic agents in oncology .

Case Study 2: Enzyme Inhibition

In another research effort, the inhibitory effects of various indazole derivatives on enzyme activity were evaluated. The results indicated that modifications in the indazole structure could enhance binding affinity and selectivity towards target enzymes, suggesting a pathway for designing more effective enzyme inhibitors based on this compound .

Mécanisme D'action

Le mécanisme d’action de la 4-(4-aminophényl)-1H-indazol-3yl-amine implique son interaction avec des cibles moléculaires spécifiques. Elle peut se lier aux enzymes et aux récepteurs, en modulant leur activité. Le composé peut inhiber l’activité enzymatique en se liant au site actif ou aux sites allostériques, affectant ainsi les voies biochimiques impliquées .

Composés similaires :

Dérivés 4-aminophényle : Ces composés partagent le groupe aminophényle, mais diffèrent dans la structure de base.

Dérivés de l’indazole : Composés avec le noyau indazole mais des substituants différents.

Unicité : La 4-(4-aminophényl)-1H-indazol-3yl-amine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa double fonctionnalité à la fois en tant qu’indazole et que dérivé aminophényle en fait un composé polyvalent dans diverses applications de recherche .

Comparaison Avec Des Composés Similaires

4-aminophenyl derivatives: These compounds share the aminophenyl group but differ in the core structure.

Indazole derivatives: Compounds with the indazole core but different substituents.

Uniqueness: 4-(4-aminophenyl)-1H-indazol-3yl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual functionality as both an indazole and an aminophenyl derivative makes it a versatile compound in various research applications .

Activité Biologique

4-(4-Aminophenyl)-1H-indazol-3-amine, with the molecular formula C₁₃H₁₂N₄, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure consists of an indazole core substituted with a 4-aminophenyl group, which enhances its reactivity and interaction with biological macromolecules. Research has indicated its potential applications in treating various diseases, particularly cancer.

Enzyme Inhibition

One of the most notable biological activities of this compound is its role as an enzyme inhibitor . Studies have shown that this compound can effectively inhibit enzymes involved in cancer progression. Its structural features allow it to bind to active sites on these enzymes, potentially leading to reduced enzymatic activity and subsequent tumor growth inhibition.

Antitumor Activity

The compound has demonstrated promising antitumor activity across various cancer cell lines. For instance, research evaluating indazole derivatives revealed that compounds similar to this compound exhibited significant inhibitory effects against human cancer cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer). The IC50 values for these compounds were notably low, indicating potent antiproliferative effects .

The mechanisms through which this compound exerts its biological effects include:

- Cell Cycle Regulation : The compound has been shown to affect apoptosis pathways and cell cycle progression, possibly through interactions with Bcl2 family members and the p53/MDM2 pathway .

- Signal Transduction Alteration : It may alter cellular signaling pathways that are critical for cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural characteristics. SAR studies suggest that modifications at specific positions on the indazole ring can significantly influence biological activity. For example, substituents at the 4-position can enhance binding affinity and inhibitory potency against target enzymes .

Comparative Analysis of Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1H-indazole | Basic indazole structure without substitutions | Limited biological activity |

| 4-aminoacetophenone | Aminophenyl group without indazole core | Moderate activity |

| 5-aminoindazole | Indazole core with different amino substitution | Variable activity |

The specific substitution pattern in this compound enhances its versatility and efficacy compared to these related compounds.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of indazole derivatives, this compound was tested against various human cancer cell lines. The results indicated an IC50 value of approximately 5.15 µM against K562 cells, suggesting significant potential for therapeutic application in leukemia treatment .

Case Study 2: Enzyme Interaction

Another investigation assessed the binding interactions between this compound and specific kinases involved in cancer progression. Molecular docking studies demonstrated effective hydrogen bonding and hydrophobic interactions, supporting its role as a potent enzyme inhibitor .

Propriétés

IUPAC Name |

4-(4-aminophenyl)-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-9-6-4-8(5-7-9)10-2-1-3-11-12(10)13(15)17-16-11/h1-7H,14H2,(H3,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQLSBOHZQJRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NN=C2N)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583110 | |

| Record name | 4-(4-Aminophenyl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819058-89-4 | |

| Record name | 4-(4-Aminophenyl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Aminophenyl)-1H-indazol-3-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4PN5258T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.